molecular formula C22H21N3O3 B5583992 (3S,4R)-1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid

(3S,4R)-1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B5583992
M. Wt: 375.4 g/mol
InChI Key: RYQUTJVHOZGTSJ-ZWKOTPCHSA-N
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Description

(3S,4R)-1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes both imidazole and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the construction of the pyrrolidine ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(3S,4R)-1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3S,4R)-1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer unique chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3S,4R)-1-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-14-19(24-20(23-14)16-10-6-3-7-11-16)21(26)25-12-17(18(13-25)22(27)28)15-8-4-2-5-9-15/h2-11,17-18H,12-13H2,1H3,(H,23,24)(H,27,28)/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQUTJVHOZGTSJ-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)N3CC(C(C3)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)N3C[C@H]([C@@H](C3)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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